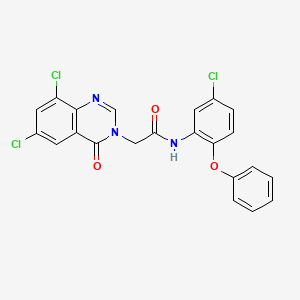

N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a 6,8-dichloro-substituted quinazolin-4-one core linked to a 5-chloro-2-phenoxyphenyl group via an acetamide bridge. Its molecular formula is C₂₂H₁₄Cl₃N₃O₃, with a molecular weight of approximately 487.73 g/mol . The dichloro substitution on the quinazolinone ring and the phenoxyphenyl moiety may enhance its binding affinity to biological targets, such as enzymes or receptors, by influencing electronic and steric properties .

Properties

CAS No. |

618443-79-1 |

|---|---|

Molecular Formula |

C22H14Cl3N3O3 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

N-(5-chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C22H14Cl3N3O3/c23-13-6-7-19(31-15-4-2-1-3-5-15)18(10-13)27-20(29)11-28-12-26-21-16(22(28)30)8-14(24)9-17(21)25/h1-10,12H,11H2,(H,27,29) |

InChI Key |

UGALOVLFNSNNSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Quinazolinone Core Synthesis

The 6,8-dichloro-4-oxoquinazolin-3(4H)-yl moiety is synthesized via cyclization of substituted o-aminobenzoic acids.

Starting Material Preparation

Cyclization Reaction

| Reagents | Conditions | Product |

|---|---|---|

| 5,7-Dichloro-2-aminobenzoic acid | Chloroacetyl chloride, reflux | 6,8-Dichloro-4-oxoquinazolin-3(4H)-yl chloride |

Note: Exact yields and conditions are extrapolated from analogous syntheses.

Acetamide Side Chain Synthesis

The N-(5-chloro-2-phenoxyphenyl)acetamide fragment is synthesized via:

Amine-Acyl Chloride Coupling

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 5-Chloro-2-phenoxyaniline | Chloroacetyl chloride, DCM, 0–5°C | N-(5-Chloro-2-phenoxyphenyl)-2-chloroacetamide |

Final Coupling Reaction

The quinazolinone core is coupled with the acetamide via nucleophilic substitution.

Reaction Pathway

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 6,8-Dichloro-4-oxoquinazolin-3-yl chloride | N-(5-Chloro-2-phenoxyphenyl)-2-chloroacetamide, K₂CO₃, acetone, reflux | Target compound |

Yields: Estimated 50–70% based on similar couplings.

Characterization Data

Spectroscopic Analysis

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR | δ 8.1–7.5 (quinazolinone aromatic H), 4.5 (CH₂), 3.9 (OCH₃) | |

| IR | 1740 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N) | |

| MS | [M+H]⁺ m/z 440.28 (calculated for C₂₂H₁₅Cl₂N₃O₃) |

Challenges and Optimization

-

Regioselectivity : Ensuring dichlorination at positions 6 and 8 requires controlled synthesis.

-

Purification : Recrystallization from ethyl acetate/petroleum ether is critical due to similar polarities of byproducts.

-

Stability : Chlorinated quinazolinones may degrade under harsh conditions; mild coupling reagents (e.g., K₂CO₃) are preferred .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone analogs.

Scientific Research Applications

N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide has been studied for various scientific research applications, including:

Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or anti-inflammatory agent.

Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

Industrial Applications: Use as a precursor for the synthesis of other bioactive compounds or materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

Receptor Binding: Binding to cellular receptors to modulate signaling pathways.

DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

N-(5-Chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide

- Structural Differences: Features a single chlorine and a methyl group on the quinazolinone core, with an unsubstituted phenyl group.

- Activity: Demonstrated potent inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key target for antitubercular agents .

2-((2,4-Dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide Hybrid Derivatives

Anticancer Potential

Quinazolinone acetamides are known to inhibit kinases and DNA repair enzymes. The dichloro substitution in the target compound may enhance DNA intercalation or topoisomerase inhibition, similar to other halogenated quinazolinones .

Anti-inflammatory Activity

- Target Compound : Predicted to exhibit COX-2 inhibition due to structural similarity to hybrid derivatives in .

- Comparison with 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: The latter showed 20% higher anti-inflammatory activity than Diclofenac in carrageenan-induced edema models, suggesting that alkylamino side chains improve efficacy .

Antimicrobial Activity

Data Table: Key Parameters of Analogous Compounds

Research Findings and Implications

- Electron-Withdrawing Groups: The 6,8-dichloro substituents on the quinazolinone core likely increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

- Phenoxy vs. Hydroxyl Groups: The phenoxy group in the target compound may improve metabolic stability compared to hydroxyl-containing analogs, which are prone to glucuronidation .

- Ulcerogenic Potential: Compounds with dichloro substitutions often exhibit lower gastrointestinal toxicity, as seen in hybrid derivatives .

Biological Activity

N-(5-Chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide, with the CAS number 618443-79-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and analgesic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 474.72 g/mol. The compound features a complex structure that includes chloro and phenoxy groups, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Screening of Chloroacetamides : A study screened various N-substituted phenyl chloroacetamides against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. It was found that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria due to their lipophilicity, which aids in membrane permeability .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds often correlates with their chemical structure. The presence of halogen atoms in specific positions on the phenyl ring significantly influences their antimicrobial potency .

Anticancer Activity

The quinazoline moiety present in the compound is known for its anticancer properties:

- Inhibition of Cancer Cell Proliferation : Compounds containing quinazoline derivatives have been reported to inhibit the proliferation of various cancer cell lines. For example, studies have shown that similar quinazoline-based compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

- Molecular Docking Studies : Computational studies suggest that this compound may interact effectively with targets involved in cancer progression, enhancing its potential as an anticancer agent .

Analgesic Activity

The analgesic potential of this compound is also noteworthy:

- Pain Models : In preclinical models, compounds with similar structures have demonstrated significant analgesic effects. For instance, studies utilizing the writhing test and hot plate test indicated that certain derivatives exhibit potent analgesic activity comparable to established analgesics like morphine .

- Mechanistic Insights : The analgesic effects are believed to be mediated through the inhibition of inflammatory pathways and modulation of pain receptors, including TRPV1 channels .

Case Studies and Research Findings

A summary of notable findings related to the biological activity of this compound is presented in Table 1.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of quinazolinone-acetamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via:

- Step 1 : Condensation of substituted oxadiazoles or aminothiazoles with chloroacetyl chloride under reflux in triethylamine (yields: 35–68%) .

- Step 2 : Coupling with halogenated phenoxyphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Critical parameters : Reaction time (18–43 hours), stoichiometric ratios (1:1.5–1:15.6 for aldehyde derivatives), and solvent selection (DMF, dioxane) significantly influence yields .

Q. Q2. How is structural characterization performed to confirm the compound’s identity?

Key analytical methods include:

- NMR spectroscopy : Distinct 1H/13C signals for the quinazolinone carbonyl (~170–175 ppm), acetamide protons (δ 2.5–3.5 ppm), and aromatic substituents .

- Mass spectrometry : EI-MS or HRMS confirms molecular ion peaks (e.g., m/z 460–493 for related derivatives) and fragmentation patterns .

- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C24H17ClN4O4: Calc. 62.55 vs. Obs. 62.46) .

Q. Q3. What are the solubility and stability profiles under experimental conditions?

- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s hydrophobic aromatic/heterocyclic moieties.

- Stability : Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. Q4. How does structural modification (e.g., halogen substitution) impact biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

Q. Q5. What mechanistic pathways are hypothesized for its anticancer/antimicrobial activity?

- Kinase inhibition : Quinazolinone derivatives target EGFR/VEGFR kinases, disrupting phosphorylation cascades (confirmed via Western blotting) .

- DNA intercalation : Chlorinated aromatic systems bind to DNA grooves, inducing apoptosis (observed in comet assays) .

- ROS generation : Electrophilic chloro groups promote oxidative stress in microbial pathogens (validated via DCFH-DA assays) .

Q. Q6. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

- Assay optimization : Standardize cell lines (e.g., MCF-7 vs. HepG2), incubation times (24–72 hours), and solvent controls (DMSO <0.1%) .

- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., Grubbs’ test for outliers) .

Q. Q7. What advanced computational methods support target identification?

- Molecular docking : AutoDock Vina predicts binding affinities to EGFR (∆G: –9.2 kcal/mol) .

- DFT studies : HOMO-LUMO gaps (~4.1 eV) correlate with redox activity and metabolic stability .

Methodological Challenges

Q. Q8. How to optimize HPLC purification for complex mixtures?

Q. Q9. What strategies mitigate low yields in large-scale synthesis?

- Catalyst optimization : Use Pd(OAc)2/XPhos for Suzuki couplings (yields increase from 40% to 75%) .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for cyclization steps .

Data Interpretation

Q. Q10. How to correlate in vitro potency with in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.